molecular formula C10H12ClN5O B15289618 4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol CAS No. 29736-30-9

4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol

Cat. No.: B15289618
CAS No.: 29736-30-9
M. Wt: 253.69 g/mol
InChI Key: JABZKUYIOASMRH-UHFFFAOYSA-N
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Description

4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol is a chemical compound with the molecular formula C10H12ClN5O and a molecular weight of 253.688 g/mol . This compound is characterized by its purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

The synthesis of 4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol typically involves the reaction of 2-chloro-6-aminopurine with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the alkylation process. Industrial production methods may involve more scalable processes, including continuous flow chemistry techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. By inhibiting these enzymes, the compound can disrupt the replication of viral DNA, thereby exhibiting antiviral activity . The pathways involved include the inhibition of DNA polymerase and the incorporation of the compound into viral DNA, leading to chain termination.

Comparison with Similar Compounds

4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

29736-30-9

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol

InChI

InChI=1S/C10H12ClN5O/c1-6(4-17)2-3-12-8-7-9(14-5-13-7)16-10(11)15-8/h2,5,17H,3-4H2,1H3,(H2,12,13,14,15,16)

InChI Key

JABZKUYIOASMRH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1=NC(=NC2=C1NC=N2)Cl)CO

Origin of Product

United States

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